molecular formula C11H12N2O B8501596 8-Amino-7-ethoxyquinoline

8-Amino-7-ethoxyquinoline

Cat. No.: B8501596
M. Wt: 188.23 g/mol
InChI Key: VSKFJYDWDHMFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-7-ethoxyquinoline is a chemical compound with the molecular formula C13H14N2O, built around the 8-aminoquinoline scaffold . This scaffold is recognized in scientific research for its versatility and interesting pharmacological properties, particularly as a key synthon in organic synthesis and drug discovery efforts. The 8-aminoquinoline structure is a known pharmacophore in medicinal chemistry. Derivatives of this core structure have been extensively investigated for their potential as multitarget-directed ligands, especially in the context of neurodegenerative diseases . For instance, novel 8-quinoline-N-substituted derivatives have been designed to exhibit copper-chelating activity and scavenge oxygen radicals, showing cytoprotective effects in in vitro models of oxidative stress . Furthermore, the 8-aminoquinoline motif is a classic structure in antimalarial research, forming the basis of clinical agents like primaquine and tafenoquine . Its utility also extends to serving as a directing group in metal-catalyzed C-H bond functionalization chemistry, facilitating the synthesis of complex organic molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

7-ethoxyquinolin-8-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-9-6-5-8-4-3-7-13-11(8)10(9)12/h3-7H,2,12H2,1H3

InChI Key

VSKFJYDWDHMFNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CC=N2)C=C1)N

Origin of Product

United States

Synthetic Methodologies for 8 Amino 7 Ethoxyquinoline and Its Derivatives

Established Synthetic Pathways to 8-Amino-7-ethoxyquinoline

Direct synthetic routes to this compound often rely on the late-stage introduction of the C8 amino group, typically via the reduction of a corresponding nitro compound. Alternatively, pathways can be designed around the strategic use of precursors like 8-hydroxyquinoline (B1678124).

A common and effective strategy for installing an amino group onto an aromatic ring is through the chemical reduction of a nitro group precursor. This approach is highly applicable to the synthesis of this compound, where the key intermediate is 7-ethoxy-8-nitroquinoline. The synthesis begins with a suitable quinoline (B57606), which is first nitrated, followed by a reduction step.

The nitration of 7-substituted quinolines, such as 7-methylquinoline, has been shown to selectively produce the 8-nitro derivative in high yield. brieflands.com This selectivity is attributed to the electronic properties of the quinoline ring system. brieflands.com A similar regioselectivity is expected for the nitration of 7-ethoxyquinoline (B3058866). The subsequent reduction of the nitro group is a standard transformation that can be accomplished using various reagents.

Key Steps:

Nitration: 7-ethoxyquinoline is treated with a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, at low temperatures to install the nitro group at the C8 position.

Reduction: The resulting 7-ethoxy-8-nitroquinoline is then subjected to reducing conditions to convert the nitro group to a primary amine. Common methods include catalytic hydrogenation (e.g., H₂ over Palladium-on-carbon) or metal-acid systems (e.g., tin(II) chloride in hydrochloric acid).

Table 1: Synthesis via Nitroquinoline Reduction

PrecursorReagentsProductNotes
7-EthoxyquinolineHNO₃ / H₂SO₄7-Ethoxy-8-nitroquinolineNitration occurs selectively at the C8 position, adjacent to the ethoxy group.
7-Ethoxy-8-nitroquinolineSnCl₂ / HCl or H₂ / Pd-CThis compoundA standard reduction of an aromatic nitro group to an amine.

The 8-hydroxyquinoline scaffold is a readily available starting material that can be functionalized to yield a variety of derivatives. rroij.comnih.gov Synthesizing this compound from this precursor requires the introduction of both the C7-ethoxy and C8-amino groups. This can be a multi-step process involving protection, substitution, and functional group interconversion.

One plausible, albeit complex, pathway involves:

Nitration: Introduction of a nitro group onto the 8-hydroxyquinoline ring. Nitration typically occurs at positions 5 and 7. Selective nitration at C7 can be challenging.

Etherification: Conversion of the C8-hydroxyl group to an ethoxy group. This step would likely require protection of other reactive sites.

Functional Group Manipulation: Conversion of the C8-ethoxy group to an amino group, potentially through a series of steps such as hydrolysis, diazotization, and reduction, while simultaneously introducing the ethoxy group at C7.

A more direct, though conceptually different, approach would be to build the quinoline ring from a precursor already containing the desired substitution pattern. For instance, a Skraup or Friedländer synthesis starting with 2-amino-3-ethoxyaniline could potentially yield the target molecule, though the precursor itself is not trivial to synthesize.

Syntheses starting from 4-chloro-8-tosyloxyquinoline have been used to produce various 4-substituted 8-hydroxyquinolines, demonstrating the utility of a protected 8-hydroxyquinoline in building complex derivatives. researchgate.netresearchgate.net This highlights the principle of using protecting groups to achieve selective functionalization on the quinoline core.

General Methodologies for Functionalized Quinolines Applicable to the this compound Framework

Several classic named reactions provide robust methods for constructing the quinoline core. While not always providing a direct route to this compound, these methods can be adapted by selecting appropriately substituted starting materials.

The Friedländer synthesis is a powerful method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases. jk-sci.comalfa-chemistry.com

To apply this to this compound, one would require a highly functionalized 2-aminobenzaldehyde (B1207257) or 2-aminoketone precursor. For example, the reaction of 2,3-diamino-1-ethoxybenzene with a glyoxal (B1671930) equivalent could theoretically form the desired quinoline ring system.

Reaction Principle:

Reactant A: A 2-aminoaryl aldehyde or ketone (e.g., 2-amino-3-ethoxybenzaldehyde).

Reactant B: A ketone or aldehyde with an α-methylene group (e.g., acetaldehyde).

Process: An initial aldol-type condensation is followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Table 2: Potential Friedländer Synthesis Reactants

Potential Reactant A (Aryl)Potential Reactant B (Carbonyl)Applicability to Target Synthesis
2-Amino-3-ethoxybenzaldehydeAcetaldehydeCould form 7-ethoxyquinoline. Requires subsequent amination at C8.
2,3-Diamino-1-ethoxybenzeneGlyoxalTheoretically could form the this compound core directly, but the starting diamine is complex.
1-(2-Amino-3-ethoxyphenyl)ethan-1-oneFormaldehyde equivalentAnother potential route, though it relies on a specialized ketone precursor.

The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgijsr.net This method is an effective alternative to the Friedländer synthesis, particularly when the required 2-aminoaryl aldehydes or ketones are unstable. chem-station.com

For the synthesis of this compound, a highly substituted isatin, such as 4-ethoxyisatin, would be required. The reaction would yield a quinoline-4-carboxylic acid, necessitating subsequent functional group manipulations, including decarboxylation at C4 and amination at C8.

Reaction Principle:

Ring Opening: The isatin ring is opened by a base (e.g., potassium hydroxide) to form a keto-acid intermediate. wikipedia.org

Condensation: The aniline (B41778) moiety of the intermediate condenses with a carbonyl compound to form an imine.

Cyclization: An intramolecular cyclization involving the enamine tautomer, followed by dehydration, yields the quinoline-4-carboxylic acid. wikipedia.org

The complexity of the required starting materials and the need for post-synthesis modifications make the Pfitzinger reaction a less direct, though plausible, route to the target compound.

The Povarov reaction is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. acs.org The classic reaction involves an aniline, an aldehyde, and an activated alkene. iipseries.org This multicomponent approach allows for significant diversity in the final products. organic-chemistry.org

Applying the Povarov reaction to the synthesis of this compound would require carefully chosen substrates. A potential, yet challenging, strategy could involve a substituted aniline like 4-ethoxyaniline, an aldehyde, and an enamine or related dienophile that could ultimately provide the C8-amino functionality after cyclization and aromatization. The reaction is catalyzed by protic or Lewis acids. acs.org

Recent advancements have expanded the scope of the Povarov reaction, including photocatalytic and iodine-mediated variations, which offer milder reaction conditions. acs.orgorganic-chemistry.orgacs.org However, the specific substitution pattern of this compound, with two adjacent substituents on the benzenoid ring, makes this a non-trivial target for this methodology, which often favors different substitution patterns.

Other Condensation and Cyclization Reactions

The synthesis of the quinoline scaffold, the core of this compound, has historically relied on a variety of condensation and cyclization reactions. These classical methods, often involving aniline or its derivatives as key reactants, remain relevant for the synthesis of functionalized quinoline derivatives. nih.gov

One prominent example is the Knoevenagel condensation. A study by Schmitt et al. demonstrated the synthesis of 4-aryl-pyrano[3,2-h]quinolines through a process initiated by a Knoevenagel condensation between malononitrile (B47326) and an aryl aldehyde. nih.gov The resulting arylidene-malonitrile intermediate then undergoes a Michael addition with a phenolate (B1203915) anion, followed by cyclization and tautomerization to yield the final pyranoquinoline product. nih.gov

Another versatile approach involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines. Using phosphorus trichloride (B1173362) as a condensing agent, a series of 8-hydroxyquinoline-2-carboxanilides were synthesized in good yields, demonstrating a straightforward method for introducing diversity at the 2-position of the quinoline ring. nih.gov

Furthermore, condensation reactions are employed to build hybrid molecular structures. For instance, a synthetic procedure involving the condensation between an amino group and a carbonyl group of salicylic (B10762653) aldehyde, followed by intramolecular cyclization, can be used to form a benzothiazole (B30560) moiety, which is then linked to an 8-hydroxyquinoline core. nih.gov Similarly, the Conrad-Limpach cyclocondensation is a notable method for creating quinoline hybrids. nih.gov These strategies highlight the utility of condensation and cyclization reactions in generating complex derivatives built upon the fundamental quinoline structure.

Table 1: Examples of Condensation and Cyclization Reactions for Quinoline Derivatives

Reaction Type Reactants Key Reagents/Conditions Product Type Reference
Knoevenagel Condensation & Cyclization Malononitrile, Aryl aldehyde, Phenolate - 4-Aryl-pyrano[3,2-h]quinolines nih.gov
Amide Condensation 8-Hydroxyquinoline-2-carboxylic acid, Substituted aniline Phosphorus trichloride 8-Hydroxy-N-phenylquinoline-2-carboxamides nih.gov
Vilsmeier-Haack Formylation & Cyclization Quinoline hydrazones Vilsmeier-Haack reagent Pyrazole-pyridine-based quinoline hybrids nih.gov

Novel Synthetic Approaches and Catalyst Systems for this compound Analogs

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and versatile methods for constructing and functionalizing the quinoline core. These novel approaches often utilize one-pot strategies and advanced catalyst systems to streamline synthetic pathways and access a wider range of complex analogs.

One-pot synthesis, which combines multiple reaction steps into a single operation without isolating intermediates, has emerged as a powerful tool for improving efficiency and sustainability in chemical synthesis. acs.org This approach minimizes waste, solvent consumption, and reaction time. acs.orgresearchgate.net

A notable example is the one-pot, three-component synthesis of 2-substituted quinoline derivatives. This reaction fuses methyl 3,3-diethoxypropionate, various aniline derivatives, and an aldehyde at 60°C under ultrasonic conditions, using SnCl₂·2H₂O as a catalyst and water as a green solvent. nih.gov Another innovative one-pot protocol involves the reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-toluenesulfonic acid (p-TSA) as a reagent. This method simultaneously forms both a quinoline and a quinazolinone ring system, yielding quinoline-appended quinazolinones. acs.orgnih.gov

The synthesis of pyrazole-pyridine-based quinoline hybrids has also been achieved in a one-pot procedure by combining 4-formyl pyrazole (B372694) derivatives with malononitrile and thiophenol. nih.gov These strategies exemplify the trend towards creating complex, hybrid molecules with potential biological activities through step-economic and pot-economic reaction designs. acs.org Various green catalysts, including p-TSA, cerium nitrate, and ammonium (B1175870) acetate, have proven effective in these one-pot syntheses of quinoline analogs. researchgate.netbohrium.com

Table 2: Selected One-Pot Syntheses for Quinoline Analogs

Reactants Catalyst/Reagent Conditions Product Reference
2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide p-Toluenesulfonic acid (p-TSA) 115°C Quinoline-fused Dihydro/Spiro-quinazolinones acs.orgnih.gov
Methyl 3,3-diethoxypropionate, Aniline derivatives, Aldehyde SnCl₂·2H₂O 60°C, Ultrasonic irradiation, Water 2-Substituted Quinoline Derivatives nih.gov

Palladium-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of complex organic molecules, and the quinoline scaffold is no exception. These methods offer powerful tools for the direct introduction of various substituents onto the quinoline ring with high selectivity and functional group tolerance. acs.orgrsc.org

One significant advancement is the direct C-H arylation of quinoline N-oxides. While many palladium-catalyzed methods favor functionalization at the C2 position, specific conditions have been developed to achieve high selectivity for the C8 position, which is a crucial structural motif in many biologically active molecules. nih.govsemanticscholar.org This C8-selective arylation is typically achieved using a palladium catalyst with specific ligands and solvents, such as acetic acid, which can play a key role in influencing the reaction's site selectivity. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through a cyclopalladation pathway. semanticscholar.org

Palladium catalysis is also employed in oxidative annulation reactions to construct the quinoline ring itself. An efficient method has been developed for the synthesis of 2-substituted quinolines from readily available allylbenzenes and anilines. acs.org This process, catalyzed by a Pd(II)/TsOH/O₂ system, proceeds via an oxidative cyclization involving allylic C-H functionalization to form C-C and C-N bonds in a single pot. acs.org This approach is valued for its high atom economy and tolerance for a wide range of functional groups on both the aniline and allylbenzene (B44316) starting materials. acs.org

Furthermore, palladium catalysts can be used for isocyanide insertion reactions to build quinoline derivatives. This strategy involves the palladium-catalyzed activation of C(sp²)–H bonds on aromatic substrates, followed by a [4+1] cyclization with an aryl isocyanide, providing a direct, one-step route to functionalized quinolines. rsc.org

Table 3: Overview of Palladium-Catalyzed Reactions for Quinoline Synthesis and Functionalization

Reaction Type Substrates Catalyst System Key Features Reference
C8-Selective C-H Arylation Quinoline N-oxides, Iodoarenes Palladium acetate, specific ligands High selectivity for the C8 position; broad synthetic scope. nih.govsemanticscholar.org
Allylic C-H Oxidative Annulation Allylbenzenes, Anilines Pd(II)/TsOH/O₂ High atom economy; moderate to good yields; constructs 2-substituted quinolines. acs.org

Chemical Modifications and Derivatization Strategies of the 8 Amino 7 Ethoxyquinoline Core

Positional Substitution Effects on the Quinoline (B57606) Ring (C-2, C-4, C-5, C-7, C-8)

Substitution on the core quinoline ring is a key strategy to modulate the electronic, steric, and pharmacokinetic properties of 8-aminoquinoline (B160924) derivatives. The reactivity of the quinoline ring varies by position, with the pyridine (B92270) ring being generally electron-deficient and the benzene (B151609) ring being electron-rich.

C-2 and C-4 Positions: These positions are part of the electron-deficient pyridine ring and are located near the heterocyclic nitrogen atom. Consequently, they are more reactive towards nucleophilic substitution, especially if a suitable leaving group is present. firsthope.co.in Synthetic methods like the Povarov reaction (an inverse-demanding aza-Diels–Alder reaction) can be employed to introduce substituents at the C-2 position, alpha to the nitrogen atom. rsc.org

C-5 Position: Located on the benzene portion of the scaffold, the C-5 position is a common site for modification. Studies on related 8-aminoquinolines, such as primaquine, have shown that introducing an electron-withdrawing group at this position can increase the ionization potential of the derivative. nih.gov This modification is predicted to lower the propensity to generate methemoglobin, a key factor in the compound's hemotoxic effects. nih.gov Efficient and selective methods for C-5 functionalization, including halogenation (bromination) and carboxylation, have been developed, often using the 8-amino group as a directing auxiliary in the reaction. researchgate.net

C-7 Position: The C-7 position, bearing the ethoxy group in the parent compound, is another site for potential modification. While less commonly targeted than C-5, its substitution can influence the molecule's lipophilicity and interaction with biological targets.

C-8 Position: The 8-amino group is the defining feature of this class of compounds and the primary point of attachment for alkylamino side chains that are critical for biological activity. slideshare.net The amine functional group is readily converted into amides, which can then serve as a powerful directing group to guide C-H bond functionalization at other positions on the ring. wikipedia.orgacs.org

Table 1: Summary of Positional Substitution Effects on the 8-Aminoquinoline Ring

PositionRing TypeTypical ReactionsObserved/Potential Effects of Substitution
C-2 PyridineNucleophilic Substitution, Povarov ReactionModulation of electronic properties; Introduction of diverse substituents. firsthope.co.inrsc.org
C-4 PyridineNucleophilic SubstitutionAlteration of basicity and electronic distribution. firsthope.co.in
C-5 BenzeneElectrophilic Substitution, Halogenation, CarboxylationIntroduction of electron-withdrawing groups can reduce hemotoxicity. nih.govresearchgate.net
C-7 BenzeneElectrophilic SubstitutionModification of lipophilicity and steric profile.
C-8 BenzeneN-alkylation, Amide formationPrimary site for side-chain attachment; Amide derivatives act as directing groups for further C-H activation. wikipedia.orgacs.org

Side Chain Modifications and Linker Chemistry in 8-Amino-7-ethoxyquinoline Derivatives

The identity of the side chain attached to the 8-amino group is a critical determinant of the compound's activity. Modification of this side chain is a cornerstone of derivatization strategies for this scaffold.

Research has focused on synthesizing analogues with extended side chains, including double, triple, and quadruple extensions of the aminoalkyl chain found in parent compounds like primaquine. researchgate.net The rationale for this approach is that converting the primary amino group in a parent side chain to a secondary amino group within an extended chain may prevent oxidative deamination, a key metabolic pathway, potentially leading to increased efficacy. researchgate.net These modifications involve linker chemistry, where the length, flexibility, and constituent atoms of the chain are varied. For instance, introducing a diethyl amino pentyl side chain was found to intensify antimalarial activity in early 8-aminoquinolines. slideshare.net Furthermore, side-chain oxygenation, particularly hydroxylation, has been identified as an important metabolic pathway for 8-aminoquinoline compounds, suggesting that designing derivatives with strategic hydroxylation could modulate their metabolic stability and activity profiles. nih.gov

Table 2: Examples of Side Chain Modification Strategies

Modification StrategyDescriptionPurpose/Outcome
Chain Extension Increasing the length of the aminoalkyl side chain (e.g., double, triple extensions). researchgate.netTo protect the terminal amino group from metabolic deamination and improve therapeutic index. researchgate.net
Introduction of Hydroxyl Groups Incorporating -OH groups at specific positions along the side chain. nih.govTo mimic or block metabolic pathways, thereby altering pharmacokinetic properties. nih.gov
Variation of Terminal Amine Changing the substitution on the terminal nitrogen atom (e.g., from primary to secondary/tertiary amines). slideshare.netTo enhance biological activity and modulate basicity. slideshare.net
Altering Linker Flexibility Modifying the carbon backbone of the side chain to alter its conformational freedom.To optimize binding to biological targets.

Hybrid Molecule and Conjugate Synthesis Featuring this compound Scaffolds

A modern approach in drug discovery involves creating hybrid molecules by covalently linking two or more distinct pharmacophores into a single entity. researchgate.netnih.gov This strategy aims to combine the mechanisms of action of the parent molecules, potentially leading to synergistic effects or multi-target activity. The 8-aminoquinoline scaffold is an attractive component for such hybrids.

One successful strategy involves the conjugation of 8-aminoquinoline with a 1,2,3-triazole ring. researchgate.net This is often achieved using "click chemistry," specifically a [3+2] cycloaddition, to link the 8-aminoquinoline moiety to various substituted triazoles, resulting in biologically active hybrid molecules. researchgate.net Another approach is to link the 8-aminoquinoline scaffold with natural antioxidant compounds, such as ferulic acid, caffeic acid, or lipoic acid. nih.gov These conjugates are designed to merge the metal-chelating properties of the quinoline core with the radical-scavenging capabilities of the natural acid, creating a multi-target compound aimed at mitigating oxidative stress. nih.gov The synthesis of these hybrids often involves forming an amide bond between the 8-amino group (or an extended linker) and the carboxylic acid of the partner molecule. nih.gov

Table 3: Examples of Hybrid Molecules Based on 8-Aminoquinoline Scaffolds

Hybrid TypePartner MoietyLinkage TypeSynthetic Strategy
Quinoline-Triazole Substituted 1,2,3-TriazolesTriazole ring within the linker[3+2] Cycloaddition ("Click Chemistry"). researchgate.net
Quinoline-Natural Acid Ferulic Acid, Caffeic Acid, Lipoic AcidAmide BondAmide coupling between the 8-amino group and the natural acid's carboxyl group. nih.gov
Quinoline-Imidazolium Benzimidazole (B57391)N-alkylationN-alkylation of the benzimidazole nitrogen with a halogenated quinoline derivative. nih.gov
Quinoline-Ciprofloxacin Ciprofloxacin (fluoroquinolone)Methylene bridgeMannich reaction involving the quinoline, ciprofloxacin, and paraformaldehyde. mdpi.com

Structure Activity Relationship Sar Studies of 8 Amino 7 Ethoxyquinoline Derivatives

Elucidation of Key Pharmacophoric Groups for Diverse Biological Activities

The diverse biological activities of 8-aminoquinoline (B160924) derivatives are largely dictated by the presence and spatial arrangement of key pharmacophoric groups. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of the 8-aminoquinoline scaffold, several key features have been identified that contribute to their biological effects, including antiproliferative and antimicrobial activities.

The 8-amino group itself is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. Its basicity and potential for protonation at physiological pH can influence cell permeability and interaction with acidic residues in protein binding sites. The ethoxy group at the 7-position is another important modulator of activity. Its size, lipophilicity, and potential for hydrogen bond acceptance can significantly affect the compound's pharmacokinetic and pharmacodynamic profile.

Hybrid pharmacophore approaches, which combine structural features from different active molecules, have been employed to design novel quinoline (B57606) derivatives with enhanced anticancer activities. For instance, the combination of a 4-aminoquinoline (B48711) scaffold with a sulfonamide pharmacophore has been explored to create molecules with desirable anticancer properties. Further analysis of 4-aminoquinoline derivatives has suggested that a 7-chloro or 7-trifluoromethyl group, when merged with other potential pharmacophore groups, can lead to more potent antigrowth effects on cancer cells. nih.gov

A refined pharmacophore model for 4-amino-7-chloroquinoline-based inhibitors of botulinum neurotoxin serotype A metalloprotease identified a separate positive ionizable amine component as crucial for activity. mdpi.com This highlights the importance of strategically placed amino groups in facilitating interactions with target enzymes. While these studies are not on 8-amino-7-ethoxyquinoline specifically, they underscore the importance of the amino group and substitutions on the quinoline ring in defining the pharmacophoric features responsible for biological activity.

Impact of Substitution Patterns on In Vitro Antiproliferative Activity

The in vitro antiproliferative activity of quinoline derivatives can be significantly modulated by altering the substitution patterns on the quinoline nucleus. Studies on various quinoline-based compounds have provided a framework for understanding how different substituents can enhance or diminish their anticancer effects.

Research on 7-alkoxy substituted quinoline derivatives has shown that large and bulky substituents at the 7-position can be a beneficial pharmacophoric group for antiproliferative activity. For example, compounds with larger alkoxy groups at this position displayed more potent activity against several human tumor cell lines. This suggests that for this compound derivatives, modifications of the ethoxy group or the introduction of other bulky substituents in its vicinity could be a promising strategy to enhance anticancer potency.

Furthermore, the nature and length of amino side chains have been shown to affect antiproliferative potency. In a series of 7-alkoxy substituted quinolines, an amino side chain at the 4-position facilitated antiproliferative activity, with a two-carbon alkylamino chain being the most favorable. Glycoconjugation of 8-aminoquinoline (8-AQ) derivatives has also been explored as a strategy to improve selectivity for cancer cells. Certain 8-AQ glycoconjugates demonstrated higher cytotoxicity against cancer cell lines compared to their 8-hydroxyquinoline (B1678124) counterparts and showed improved selectivity. mdpi.com

In a study of 8-hydroxyquinoline-derived Mannich bases, substitutions at the R5 and R7 positions were found to significantly influence their MDR-selective toxicity. nih.gov This indicates that the positions ortho and para to the amino group in this compound could be key sites for modification to tune antiproliferative activity and selectivity.

Table 1: Impact of Substitution on Antiproliferative Activity of Quinoline Derivatives

Compound Series Substitution Position Nature of Substituent Effect on Antiproliferative Activity
7-Alkoxyquinolines 7 Large, bulky alkoxy groups Increased potency
4-Amino-7-alkoxyquinolines 4 Amino side chain (2-carbon length) Favorable for activity
8-Aminoquinolines 8 Glycoconjugation Improved selectivity for cancer cells

Note: This table is based on data from related quinoline derivatives and serves as a predictive model for this compound.

Correlation of Structural Features with In Vitro Antimicrobial Potency

The antimicrobial properties of 8-aminoquinoline derivatives are closely tied to their structural features, with specific substitutions on the quinoline ring playing a crucial role in determining their potency and spectrum of activity. The core 8-aminoquinoline structure itself has been a foundation for the development of various antimicrobial agents.

Studies on 8-hydroxyquinoline (8HQ) derivatives have provided valuable insights that can be extrapolated to 8-aminoquinolines. For instance, the introduction of halogen, nitro, and amino groups at various positions on the 8HQ ring has been shown to significantly affect antimicrobial activity. nih.govresearchgate.net Halogenated 8HQ derivatives, such as those with a bromo group at the 7-position, have displayed high antigrowth activity against Gram-negative bacteria. nih.govresearchgate.net This suggests that the introduction of a halogen at a suitable position on the this compound scaffold could enhance its antibacterial efficacy.

A study on 8-amino-7-(aryl/hetaryl)fluoroquinolones demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial activity of some of these compounds was comparable to or even higher than standard antibiotics like ampicillin (B1664943) and ciprofloxacin. nih.gov This highlights the potential of introducing aryl or hetaryl groups at the 7-position of the 8-aminoquinoline core to develop potent antibacterial agents.

Furthermore, metal complexes of 8-aminoquinoline-uracil derivatives have shown fair antimalarial activities and antimicrobial activities against Gram-negative bacteria. nih.gov This indicates that the chelating properties of the 8-aminoquinoline scaffold can be exploited to develop novel antimicrobial agents.

Table 2: Influence of Substituents on Antimicrobial Activity of Quinoline Derivatives

Compound Series Substitution Target Organism Effect on Antimicrobial Potency
8-Hydroxyquinolines 7-Bromo Gram-negative bacteria High antigrowth activity
8-Amino-7-(aryl/hetaryl)fluoroquinolones 7-Aryl/Hetaryl Gram-positive and Gram-negative bacteria Significant antimicrobial activity

Note: This table is based on data from related quinoline derivatives and serves as a predictive model for this compound.

Structure-Dependent Modulations of Enzyme Inhibition Profiles by this compound Analogs

The ability of this compound analogs to inhibit specific enzymes is highly dependent on their molecular structure. The quinoline scaffold can serve as a template for designing inhibitors of various enzymes by introducing substituents that interact with key residues in the enzyme's active site.

Research on 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis, revealed that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore for activity. nih.gov Molecular modeling suggested that this scaffold interacts with Asp186 and Lys67 residues within the ATP-binding pocket, which is responsible for the kinase inhibitory potency. nih.gov This implies that for this compound derivatives, the 8-amino group and a suitable functional group at the 7-position could be tailored to target the active sites of specific kinases.

In the context of cholinesterase inhibition, which is relevant for the treatment of Alzheimer's disease, piperidine-derivatives of quinolines have been shown to be reversible acetylcholinesterase (AChE) inhibitors that bind to the peripheral anionic site. nih.gov This indicates that the addition of specific heterocyclic moieties to the this compound core could direct its inhibitory activity towards particular enzymes.

The inhibition of monoamine oxidases (MAOs) by hydrazine (B178648) derivatives involves the formation of a covalent bond with the FAD cofactor. nih.gov While not directly related to this compound, this highlights that the introduction of reactive functional groups can lead to irreversible enzyme inhibition, a strategy that could be explored for this class of compounds.

Ligand-Receptor Interaction Determinants for this compound Derivatives

Understanding the determinants of ligand-receptor interactions is crucial for the rational design of this compound derivatives with specific biological activities. Molecular docking and other computational methods are valuable tools for predicting how these molecules bind to their target receptors and for identifying the key interactions that govern their affinity and selectivity.

Molecular docking studies on thiopyrano[2,3-b]quinoline derivatives have revealed that these compounds can achieve high binding affinity and form specific interactions, including hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of target proteins. nih.gov For this compound derivatives, the 8-amino group would be expected to act as a hydrogen bond donor, while the ethoxy group could function as a hydrogen bond acceptor. The quinoline ring system itself can participate in π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket.

In a molecular docking study of hesperetin (B1673127) with various target proteins, the binding affinity was found to be influenced by the formation of hydrogen bonds with specific amino acid residues. nih.gov Similarly, the interaction of walnut polypeptides with Keap1 was shown to block the entrance of its active site cavity. mdpi.com These studies underscore the importance of identifying key interacting residues within the target's binding site to guide the design of more potent and selective this compound-based ligands.

Table 3: Common Compound Names Mentioned

Compound Name
This compound
Ampicillin
Ciprofloxacin
Hesperetin
8-Hydroxyquinoline
Primaquine
Quinocide
Pamaquine
Pentaquine
Isopentaquine
Doxorubicin
Donepezil
Rivastigmine
Phenelzine
Pyridostigmine

Biological Activities of 8 Amino 7 Ethoxyquinoline and Its Analogs Preclinical and in Vitro Investigations

In Vitro Antiproliferative and Anticancer Activities in Established Cell Lines

The quinoline (B57606) scaffold is a significant structural component in many chemotherapeutic agents. Research into 8-aminoquinoline (B160924) and its derivatives has revealed notable in vitro antiproliferative and anticancer activities across various established cancer cell lines.

Glycoconjugates of 8-aminoquinoline (8-AQ) have been synthesized and evaluated for their ability to inhibit the proliferation of human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. In one study, specific 8-AQ glycoconjugates demonstrated enhanced cytotoxicity and improved selectivity for cancer cells compared to their 8-hydroxyquinoline (B1678124) counterparts. For instance, glycoconjugate 17 was identified as the most active against both HCT 116 and MCF-7 cells, with IC₅₀ values of 116.4 ± 5.9 µM and 78.1 ± 9.3 µM, respectively. nih.gov Another pair of 8-AQ derivatives, 19 and 20 , also showed a greater ability to inhibit cancer cell proliferation than their oxygen-containing analogs, particularly against the MCF-7 cell line, with IC₅₀ values of 116.4 ± 2.7 µM and 149.6 ± 1.8 µM. nih.gov

Further studies on different derivatives have expanded the scope of their anticancer potential. A series of 8-substituted quinolines were evaluated, where 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-methoxyquinoline (B2414839) demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC₅₀ values ranging from 6.7 to 25.6 µg/mL. wikipedia.org

Additionally, novel hybrids combining 7-chloro-4-aminoquinoline with a benzimidazole (B57391) moiety have shown potent cytotoxic activity. nih.gov Compounds with an unsubstituted benzimidazole ring effectively suppressed cell cycle progression in leukemia (CCRF-CEM, THP-1) and lymphoma (Hut78, Raji) cells, with GI₅₀ values ranging from 0.4 to 8 µM. nih.gov

The data below summarizes the in vitro antiproliferative activity of selected 8-aminoquinoline analogs.

CompoundCell LineCancer TypeActivity (IC₅₀/GI₅₀)Citation
Glycoconjugate 17HCT 116Colorectal Carcinoma116.4 ± 5.9 µM nih.gov
Glycoconjugate 17MCF-7Breast Adenocarcinoma78.1 ± 9.3 µM nih.gov
Compound 19MCF-7Breast Adenocarcinoma116.4 ± 2.7 µM nih.gov
Compound 20MCF-7Breast Adenocarcinoma149.6 ± 1.8 µM nih.gov
5,7-Dibromo-8-hydroxyquinolineC6Rat Brain Tumor6.7 - 25.6 µg/mL wikipedia.org
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d)Hut78T-cell Lymphoma0.4 - 8 µM nih.gov

Antimicrobial Spectrum and Potency of 8-Amino-7-ethoxyquinoline Derivatives

Derivatives of 8-aminoquinoline have been investigated for their broad-spectrum antimicrobial properties, demonstrating activity against a range of pathogenic bacteria and fungi.

The antibacterial potential of 8-aminoquinoline derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study on newly synthesized 8-amino-7-(aryl/hetaryl)fluoroquinolones revealed significant antimicrobial activity against several bacterial strains associated with microbial infections and foodborne illnesses. wikipedia.org These compounds were tested against Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae, as well as Gram-positive bacteria including Enterococcus faecalis, Listeria monocytogenes, Streptococcus agalactiae, Staphylococcus epidermidis, and Staphylococcus aureus. wikipedia.org The activity of some of these synthetic fluoroquinolones was found to be comparable or even superior to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. wikipedia.org

Metal complexes of 8-aminoquinoline-uracils have also shown promise. Specifically, copper complexes exerted antimicrobial activities against Gram-negative bacteria, including Plesiomonas shigelloides and Shigella dysenteriae. asm.org Furthermore, another study highlighted that 8-hydroxyquinoline (8HQ) and its amino derivatives possess potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the range of 3.44–13.78 μM. nih.gov

The table below presents the minimum inhibitory concentration (MIC) values for selected 8-hydroxyquinoline derivatives against various bacterial pathogens.

Compound ClassBacterial StrainGram StainActivity (MIC)Citation
8-Hydroxyquinoline (8HQ)S. aureusPositive3.44-13.78 µM nih.gov
8-Hydroxyquinoline (8HQ)B. subtilisPositive3.44-13.78 µM nih.gov
NitroxolineA. hydrophilaNegative5.26 µM nih.gov
NitroxolineP. aeruginosaNegative84.14 µM nih.gov
CloxyquinL. monocytogenesPositive5.57 µM nih.gov
8-Amino-7-(aryl/hetaryl)fluoroquinolonesVarious Gram (+) & Gram (-)N/ASignificant Activity wikipedia.org

Analogs of 8-aminoquinoline, particularly 8-hydroxyquinoline derivatives, have demonstrated notable antifungal properties. The position of the hydroxyl group at position 8 is considered important for this activity. asm.org Clioquinol (B1669181), an 8-hydroxyquinoline derivative, and related compounds have been tested against various fungal isolates, including Candida species and dermatophytes. drugbank.comresearchgate.net

In one study, three 8-hydroxyquinoline derivatives—clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid—were active against all tested isolates of Candida and dermatophytes. drugbank.com The MIC ranges for these compounds were 0.031-2 µg/ml for clioquinol, 1-512 µg/ml for 8-hydroxy-5-quinolinesulfonic acid, and 2-1024 µg/ml for 8-hydroxy-7-iodo-5-quinolinesulfonic acid. drugbank.com Another investigation into new derivatives of clioquinol found that a compound designated 5h showed interesting activity against all fungal species tested, with MIC values of 4 μg/mL. researchgate.net Furthermore, research has identified a novel 8-hydroxyquinoline derivative, L14 , which exhibits potent, broad-spectrum antifungal activity and shows a synergistic effect when combined with fluconazole. nih.gov

Antioxidant Properties and Radical Scavenging Activity Evaluations

Several studies have focused on the antioxidant potential of 8-aminoquinoline and its derivatives, often evaluating their ability to scavenge free radicals using assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) method.

A series of novel 8-quinoline-N-substituted derivatives were synthesized by linking the 8-aminoquinoline scaffold with natural antioxidants like caffeic acid, ferulic acid, and lipoic acid. nih.gov The resulting caffeic acid derivatives (4–6 ) proved to be effective antioxidants, exhibiting a higher percentage of radical scavenging than caffeic acid alone. nih.gov Conversely, derivatives based on lipoic acid showed only modest scavenging capacity. nih.gov

In a separate investigation of 8-hydroxyquinoline (8HQ) and its derivatives, the 5-amino-8-hydroxyquinoline (5-amino-8HQ ) analog was identified as the most potent antioxidant. nih.gov It displayed the highest percentage of radical scavenging activity with an IC₅₀ value of 8.70 μM, which was more potent than the positive control, α-tocopherol (IC₅₀ of 13.47 μM). nih.gov The parent 8HQ compound showed significantly lower activity, with an IC₅₀ value of 614.77 μM. nih.gov

The table below summarizes the radical scavenging activity of selected 8-aminoquinoline analogs.

CompoundAssayActivity (IC₅₀)Citation
5-Amino-8-hydroxyquinolineDPPH8.70 µM nih.gov
α-tocopherol (Control)DPPH13.47 µM nih.gov
8-Hydroxyquinoline (Parent Compound)DPPH614.77 µM nih.gov
Caffeic Acid Derivatives of 8-AQ (4-6)DPPHGood Antioxidant Activity nih.gov
Lipoic Acid Derivatives of 8-AQDPPHModest Antioxidant Activity nih.gov

Enzyme Inhibition Studies by this compound Compounds

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. nih.govnih.gov As this process is vital for cell proliferation, DHFR has become a key therapeutic target for a variety of diseases, including cancer and microbial infections. nih.govnih.gov Molecules that inhibit DHFR, known as antifolates, can disrupt DNA synthesis and prevent the division of rapidly growing cells, such as cancer cells or bacteria. nih.gov

While DHFR is a well-established target for various therapeutic agents, specific research detailing the inhibitory activity of this compound or its direct analogs against this enzyme is limited in the available scientific literature. However, studies on structurally related heterocyclic compounds, such as quinazolines (isomers of quinolines), have demonstrated the potential of this chemical class to act as DHFR inhibitors. acs.org For example, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were developed as potent inhibitors of both fungal and human DHFR. nih.gov These findings suggest that the broader quinoline and quinazoline (B50416) scaffolds are viable starting points for designing novel DHFR inhibitors, although direct evidence for 8-aminoquinoline derivatives is not yet extensively documented.

Topoisomerase I Enzyme Inhibition

Topoisomerase I (Top1) is a crucial enzyme in DNA replication and transcription, making it a target for anticancer drug development. wikipedia.org While specific studies on this compound were not identified in the provided search results, research into related quinoline-based compounds has revealed potent Top1 inhibitory activity.

One study detailed a novel class of quinoline-based Top1 inhibitors designed to overcome the chemical limitations of camptothecin. acs.org Within this series, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) was identified as a highly potent inhibitor of human Top1, with an IC50 value of 29 ± 0.04 nM. acs.org This compound was shown to trap Top1–DNA cleavage complexes (Top1cc) both in vitro and in living cells. acs.org Unlike camptothecin, compound 28 demonstrated excellent stability in plasma serum and is not a substrate for P-glycoprotein 1, highlighting its potential as an anticancer agent. acs.org

Additionally, research on 7-azaindenoisoquinolines, which are structurally related to quinolines, has been conducted to investigate their ability to stabilize the Top1-DNA cleavage complex. nih.govnih.gov These studies suggest that the introduction of nitrogen into the aromatic system can enhance activity and improve water solubility without compromising cytotoxicity or Top1 inhibitory effects. nih.govnih.gov

Protein Tyrosine Kinase (PTK) Inhibition

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating growth, differentiation, and proliferation. cusabio.com Dysregulation of PTK activity is often implicated in cancer, making them significant targets for therapeutic inhibitors. nih.govnih.gov

Investigations into quinoline-based analogs have identified potent PTK inhibitors. A study on substituted 4-(3-hydroxyanilino)-quinolines evaluated their potential as inhibitors of RET kinase, a receptor tyrosine kinase associated with thyroid cancers. researchgate.net Three compounds from this class demonstrated significant inhibitory activity in an in vitro kinase assay, with Ki values of 3 nM, 25 nM, and 50 nM. researchgate.net In cell-based assays, the Ki values were 300 nM, 100 nM, and 45 nM, respectively, indicating these compounds are potential leads for cancer treatment. researchgate.net

Furthermore, diversely substituted pyrido[3,4-g]quinazolines have been synthesized and evaluated for their inhibitory potency against a panel of five CMGC protein kinases (CDK5, CLK1, DYRK1A, CK1, GSK3) implicated in Alzheimer's disease. nih.gov This highlights the therapeutic potential of the broader quinoline and quinazoline scaffold against various protein kinases. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine (B1216132); their inhibition is a primary strategy for treating Alzheimer's disease. nih.govwikipedia.orgnih.gov

While specific data on this compound is not available, studies on related structures confirm the potential of the aminoquinoline core for cholinesterase inhibition. Research has identified the 4-aminoquinoline (B48711) scaffold as a promising starting point for designing novel AChE inhibitors. nih.gov Molecular docking studies of a potent 4-aminoquinoline analog showed strong π–π interactions with key amino acid residues (Trp84, Phe330, and Tyr334) in the catalytic site of AChE, and a critical hydrogen bond with His440. nih.gov

In the context of BuChE, which is also a target in advanced Alzheimer's disease, other related heterocyclic structures have shown significant activity. nih.govresearchgate.net A series of quinoxaline (B1680401) derivatives was found to be selective inhibitors of BuChE, with some compounds exhibiting IC50 values comparable to the standard drug galantamine. nih.gov For instance, two quinoxaline derivatives showed IC50 values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM against BuChE. nih.gov

8-Amino-7-oxopelargonate Synthase Inhibition

8-Amino-7-oxopelargonate synthase (also known as 7-keto-8-aminopelargonate synthase or KAPAS) is an enzyme involved in the biosynthesis of biotin. No preclinical or in vitro research findings were identified in the search results regarding the inhibition of this enzyme by this compound or its direct analogs. Studies on the inhibition of this enzyme have focused on other classes of compounds, such as triazolyl phenyl disulfide derivatives and the natural compound plumbagin. researchgate.netresearchgate.net

Receptor Modulation and Binding Affinities

Adenosine (B11128) Receptor (AR) Antagonism and Selectivity

Adenosine receptors are a class of G protein-coupled receptors involved in various physiological processes, and their modulation is a target for treating neurological and inflammatory diseases. semanticscholar.org The search results did not yield specific information on the activity of this compound or its direct analogs as adenosine receptor antagonists. However, research into structurally related heterocyclic compounds, such as aminoquinazolines, has led to the discovery of potent and selective adenosine A2A receptor antagonists. nih.gov Similarly, derivatives of 8-azaxanthine (B11884) have been synthesized and studied for their binding affinity to adenosine receptors. nih.gov This suggests that nitrogen-containing heterocyclic scaffolds are of interest in the search for AR modulators, though specific data on the 8-aminoquinoline structure in this context is lacking.

Dopamine (B1211576) Receptor (D2/D3) Agonism and Binding Characteristics

Dopamine D2 and D3 receptors are key targets in the central nervous system for the treatment of various neurological and psychiatric disorders. mdpi.comnih.gov While data for this compound was not found, studies on structurally similar 6-amino-5,6,7,8-tetrahydroquinoline derivatives have been conducted to assess their binding affinities for dopamine receptors. nih.gov

In these studies, various N,N-dialkylderivatives were synthesized and tested for their ability to displace selective radioligands from rat striatal tissue. nih.gov None of the tested compounds were effective at displacing the D1-selective ligand [3H]SCH 23390. However, all the synthesized tetrahydroquinolines were able to displace the D2-selective ligand [3H]spiperone, indicating an affinity for the D2 receptor. The most potent analogs were those with an N-n-propyl-N-phenylethylamino group or an N,N-di-n-propylamino group. nih.gov

The binding affinities of these 6-amino-5,6,7,8-tetrahydroquinoline analogs for the D2 receptor are presented below.

CompoundSubstituent GroupIC50 (nM) for [3H]spiperone displacement
16N,N-di-n-propylaminoPotent
18N-n-propyl-N-phenylethylaminoMost Potent

Nicotinic Acetylcholine Receptor Binding Site Probing

There is currently a lack of specific published research detailing the use of this compound in probing the binding sites of nicotinic acetylcholine receptors (nAChRs). While the quinoline scaffold is present in various compounds that interact with nAChRs, direct evidence of this compound's binding affinity, selectivity for different nAChR subtypes (e.g., α7, α4β2), or its functional activity as an agonist or antagonist at these receptors has not been reported in the reviewed scientific literature.

The exploration of novel ligands for nAChRs is an active area of research, given the involvement of these receptors in various physiological and pathological processes, including cognitive function and neurodegenerative diseases. However, studies specifically characterizing the interaction of this compound with these receptors are not available.

Other Preclinical Biological Effects and Activities (e.g., Immunomodulatory aspects)

Similarly, detailed preclinical and in vitro studies focusing on the immunomodulatory effects of this compound are not readily found in the scientific literature. While some 8-aminoquinoline derivatives have been investigated for a variety of biological activities beyond their antimalarial effects, specific data on the immunomodulatory properties of this compound, such as its impact on cytokine production, immune cell proliferation, or inflammatory pathways, have not been published.

Research into the immunomodulatory potential of small molecules is a significant field in drug discovery, with implications for autoimmune diseases, cancer, and infectious diseases. However, this compound has not emerged as a specific subject of such investigations in the available body of research.

Due to the absence of specific research data for this compound in the specified areas, data tables summarizing its biological activities cannot be generated.

Mechanistic Investigations of 8 Amino 7 Ethoxyquinoline Biological Action

Molecular Target Identification and Validation

The precise molecular targets of 8-Amino-7-ethoxyquinoline have not yet been identified or validated in published research. However, the broader class of quinoline (B57606) derivatives has been shown to interact with a variety of biological targets, suggesting potential avenues for investigation. For instance, some novel quinoline-based analogues have been identified as inhibitors of tubulin polymerization, a critical process for cell division. tandfonline.com One such derivative, exhibiting potent anticancer effects, was found to arrest the cell cycle in the G2/M phase. tandfonline.com Other quinoline derivatives have been designed to target the β-catenin/TCF4 signaling pathway, which is often dysregulated in cancer. nih.govsemanticscholar.org

Furthermore, the antimalarial activity of 8-aminoquinolines, such as primaquine, is thought to involve the generation of reactive oxygen species (ROS), which can damage parasitic cells. pharmacy180.com This suggests that enzymes and cellular components involved in redox homeostasis could be potential targets. The antimalarial action of some quinoline compounds is also attributed to the disruption of the heme catabolism pathway in the malaria parasite through the inhibition of β-hematin formation. researchgate.net While these findings provide plausible hypotheses for the molecular targets of this compound, dedicated studies are required for validation.

Cellular Pathway Elucidation (e.g., Apoptosis Induction Mechanisms)

Direct studies elucidating the cellular pathways affected by this compound, including apoptosis induction, are currently unavailable. However, research on various other quinoline derivatives has demonstrated their capacity to induce programmed cell death in cancer cells.

For example, novel quinoline derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway, accompanied by the generation of reactive oxygen species in cancer cells. tandfonline.com Other studies have reported that quinoline derivatives can induce apoptosis in a caspase-dependent manner, with evidence of increased caspase-3 activity. waocp.org The induction of apoptosis by some quinoline compounds is linked to cell cycle arrest and is observed in various cancer cell lines, including those of non-small-cell lung cancer. nih.gov

Investigations into other substituted quinolines have revealed that their pro-apoptotic effects can be mediated through both intrinsic and extrinsic caspase pathways. benthamdirect.com For instance, certain quinoline-N-oxide derivatives have been shown to activate caspases-9 and -3, leading to apoptosis in human erythroleukemic K562 cells. nih.gov The specific mechanisms, including the involvement of key apoptotic regulators like the Bcl-2 family of proteins and the release of cytochrome c, have not been investigated for this compound.

Biochemical Basis of Enzyme Catalysis and Inhibition (e.g., PLP-dependent enzymes)

There is a lack of specific research on the biochemical basis of this compound's interaction with enzymes, particularly pyridoxal-5'-phosphate (PLP)-dependent enzymes. PLP is a vital cofactor for a multitude of enzymes involved primarily in amino acid metabolism. researchgate.netnih.gov The inhibition of these enzymes can have significant therapeutic effects.

While direct evidence is absent for this compound, the general ability of small molecules to inhibit PLP-dependent enzymes is well-established. researchgate.netnih.gov Such inhibition can occur through various mechanisms, including the formation of stable adducts with the PLP cofactor, thereby inactivating the enzyme. nih.gov Given the chemical structure of this compound, the potential for interaction with the active sites of PLP-dependent enzymes exists, but this remains a speculative area requiring experimental validation. The broad therapeutic potential of targeting PLP-dependent enzymes makes this an interesting, albeit unexplored, avenue for research into the bioactivity of this compound. rsc.org

Metal Chelation Properties and Their Role in Biological Activity

The 8-aminoquinoline (B160924) scaffold, from which this compound is derived, is well-recognized for its metal-chelating properties. nih.govacs.org This characteristic is shared with the extensively studied 8-hydroxyquinolines. dovepress.comresearchgate.nettandfonline.com The ability to bind metal ions is a key factor in the biological activity of many quinoline-based compounds. tandfonline.com

Metal ions play crucial roles in numerous physiological and pathological processes. The chelation of these ions can disrupt essential functions in pathogenic organisms or cancer cells. For example, the antimalarial activity of some quinoline-based compounds is linked to their ability to chelate iron, thereby interfering with parasitic metabolic pathways. nih.gov Similarly, the antimicrobial effects of 8-hydroxyquinolines are partly attributed to their capacity to chelate essential trace metals, leading to the inhibition of microbial enzymes. tandfonline.com

Computational and Theoretical Chemistry Approaches in 8 Amino 7 Ethoxyquinoline Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.commdpi.com This method is crucial for understanding how a ligand, such as an 8-Amino-7-ethoxyquinoline derivative, might interact with a biological target, typically a protein or enzyme, at the atomic level. The primary goal of molecular docking is to identify the correct binding pose of the ligand and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govsemanticscholar.org

In the context of quinoline (B57606) derivatives, docking studies have been instrumental in elucidating their binding mechanisms to various therapeutic targets. For instance, studies on quinoline-based compounds have explored their interactions with enzymes like Dihydrofolate Reductase (DHFR), a target for antimicrobial agents. benthamdirect.comresearchgate.net These simulations reveal key amino acid residues in the active site that form hydrogen bonds or hydrophobic interactions with the quinoline scaffold, stabilizing the ligand-protein complex. nih.govsemanticscholar.org For example, docking studies of various quinoline derivatives against HIV reverse transcriptase have shown that the compounds fit well into the allosteric site, with some exhibiting better docking scores than standard drugs by forming hydrogen bonds with residues like LYS 101. nih.gov Similarly, research on 2-chloroquinoline-3-carboxamide (B1625466) derivatives as inhibitors of the Ephrin B4 (EPHB4) receptor utilized molecular docking to analyze ligand-receptor interactions, revealing promising binding energies. benthamdirect.comeurekaselect.com

The insights gained from these studies are vital for structure-activity relationship (SAR) analysis, helping medicinal chemists to rationally design more potent and selective inhibitors by modifying the ligand structure to enhance favorable interactions. semanticscholar.org

Table 1: Representative Molecular Docking Results for Quinoline Derivatives
Compound ClassProtein TargetKey Interacting ResiduesObserved Binding Affinity (kcal/mol)
2H-thiopyrano[2,3-b]quinoline derivativesCB1aPHE-15, ILE-8, ILE-18, LYS-7, LYS-11-5.3 to -6.1
Quinoline-based HIV RT InhibitorsHIV Reverse Transcriptase (4I2P)LYS 101, TRP229, ILE-180-9.96 to -10.67
Thiazole (B1198619) tethered 7-ethoxy quinoline hybridsDihydrofolate Reductase (DHFR) (1DLS)Not SpecifiedNot Specified
8-Hydroxyquinoline (B1678124) derivativesNQO1Not SpecifiedLower binding energy than substrate

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules like this compound. These methods, often based on Density Functional Theory (DFT), are used to determine molecular geometry, electronic distribution, and reactivity parameters. nih.govscirp.orgresearchgate.net

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. scirp.orgnih.gov A small energy gap suggests that a molecule is more reactive and polarizable, indicating that it can engage in charge transfer interactions more readily. nih.govnih.gov For quinoline and its derivatives, a lower HOMO-LUMO gap often correlates with higher biological activity. nih.gov DFT calculations have been used to determine these values for various quinoline compounds, providing insights into their potential for interaction with biological receptors. scirp.org

Molecular Electrostatic Potential (MEP) Surfaces: A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.dewolfram.com It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, which are critical for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) correspond to areas with a high electron density, such as those around nitrogen or oxygen atoms, and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient, often around hydrogen atoms, and are prone to nucleophilic attack. researchgate.net For thiazole tethered 7-ethoxy quinoline hybrids, MEP surfaces were generated using DFT calculations to identify regions that might be responsible for forming interactions within the active site of an enzyme, helping to confirm the binding modes predicted by docking studies. researchgate.net

Table 2: Quantum Chemical Parameters for Representative Aromatic Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Quinoline-6.646-1.8164.83
p-aminoanilineNot SpecifiedNot Specified4.6019
p-nitroanilineNot SpecifiedNot Specified3.8907
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateNot SpecifiedNot Specified-0.08657

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the three-dimensional structure of a biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net

This approach begins by analyzing a set of known active molecules to identify their common structural features. nih.gov For quinoline derivatives, a pharmacophore model might be developed from a series of compounds with known antioxidant activity. nih.gov Such a model could identify features like an aromatic ring and several hydrogen bond acceptors as critical for the observed activity. nih.gov This validated pharmacophore model then serves as a 3D query to screen large chemical databases for novel compounds that match the required features, a process known as virtual screening. mdpi.com This strategy has been successfully employed to identify new quinoline derivatives with potential as anticancer agents or inhibitors of specific enzymes like VEGFR-2 tyrosine kinase. mdpi.comresearchgate.net The development of 3D-QSAR (Quantitative Structure-Activity Relationship) models further refines this process by correlating the 3D structural features of compounds with their biological activities, providing predictive models for designing new, more potent analogues. mdpi.commdpi.com

Table 3: Common Pharmacophoric Features Identified for Quinoline Derivatives
Target/ActivityIdentified Pharmacophoric Features
Antioxidant ActivityOne aromatic ring, three hydrogen bond acceptors
VEGFR-2 Tyrosine Kinase InhibitionTwo hydrogen bond acceptors, one hydrogen bond donor, two aromatic rings
Antimalarial (Plasmodium falciparum)Hydrogen bond acceptor near position 3 of the quinoline core (decreases activity)

In Silico Predictions for Pharmacological Properties and Drug Design Guidance

For quinoline derivatives, various computational models are used to predict key ADMET-relevant parameters. These models can estimate properties such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450), and potential toxicities (e.g., carcinogenicity, hepatotoxicity). benthamdirect.comresearchgate.net For example, in silico studies of quinoline-1,4-quinone hybrids assessed their bioavailability and determined that most could be suitable for oral administration without exhibiting neurotoxic effects. nih.gov Similarly, ADMET predictions for 2-chloroquinoline-3-carboxamide derivatives indicated they were likely to be orally bioavailable and possess acceptable pharmacokinetic properties. researchgate.net These predictive analyses provide essential guidance for medicinal chemists, allowing them to prioritize compounds for synthesis and further testing, and to modify structures to improve their drug-like properties. researchgate.net

Table 4: Predicted ADMET Properties for Selected Quinoline Derivatives
Compound ClassPredicted Oral BioavailabilityPredicted Toxicity ProfileOther Predicted Properties
Quinoline-1,4-quinone hybridsHigh for most hybridsGenerally non-neurotoxicLow to moderate lipophilicity
2-chloroquinoline-3-carboxamide derivativesGoodLow toxicityAcceptable pharmacokinetics
Quinoline derivatives (DHFR inhibitors)Good absorptionNot SpecifiedGood drug-like properties

Future Research Directions and Preclinical Therapeutic Potential of 8 Amino 7 Ethoxyquinoline and Its Analogs

Rational Design and Synthesis of Novel 8-Amino-7-ethoxyquinoline Derivatives with Enhanced Potency and Selectivity

The future development of this compound-based therapeutics will heavily rely on the rational design and synthesis of novel derivatives. The goal is to create compounds with improved potency against specific biological targets while minimizing off-target effects.

Design Strategies:

Molecular Hybridization: A promising approach involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. For instance, conjugation with natural antioxidant acids (e.g., lipoic, caffeic, and ferulic acids) could yield derivatives with dual properties, such as metal chelation and radical scavenging, which are relevant in neurodegenerative diseases. nih.gov

Structure-Based Design: Utilizing computational tools like molecular docking and dynamics, new analogs can be designed to fit precisely into the binding sites of target proteins. asm.org This allows for the strategic placement of functional groups on the quinoline (B57606) core to enhance binding affinity and selectivity.

Bioisosteric Replacement: Key functional groups on the scaffold can be replaced with other groups that have similar physical or chemical properties. For example, modifying the amino group at the 8-position or altering the side chain can significantly impact the compound's biological activity and pharmacokinetic profile.

Synthetic Methodologies: Established synthetic routes for quinoline and 8-aminoquinoline (B160924) derivatives can be adapted for this compound. A general synthetic pathway could involve the condensation of a protected amino acid with 8-aminoquinoline, followed by deprotection and subsequent coupling with various carboxylic acids or other moieties to generate a diverse library of amide derivatives. nih.gov More advanced techniques, such as microwave-assisted and ultrasound-assisted synthesis, can be employed to improve reaction times and yields.

Exploration of Emerging Biological Targets for this compound Scaffolds

The versatility of the quinoline core suggests that this compound and its analogs could interact with a wide array of biological targets beyond their traditional use in infectious diseases.

Potential Targets in Oncology:

Kinases: Quinoline derivatives are known to inhibit various protein kinases involved in cancer signaling pathways. nih.gov Future research could explore the potential of this compound scaffolds to target kinases like ERK1/2, which are crucial in the MAPK pathway often dysregulated in cancer.

Hematin (B1673048) Polymerization: A known mechanism for 4-aminoquinoline (B48711) antimalarials is the inhibition of hematin polymerization in the parasite's food vacuole. Studies on 8-aminoquinoline derivatives have shown they can also possess this activity, suggesting a potential mechanism against blood-stage malaria parasites and a target for further investigation. asm.orgmdpi.com

Targets in Neurodegenerative Diseases:

Metal Ion Homeostasis: The 8-aminoquinoline structure, similar to the well-studied 8-hydroxyquinoline (B1678124), has the potential for metal chelation. Derivatives capable of chelating metal ions like copper could be investigated for their ability to mitigate metal-induced oxidative stress, a factor implicated in diseases like Alzheimer's. nih.gov

Targets in Infectious Diseases:

Bacterial and Viral Proteins: Given the broad antimicrobial and antiviral activity of many quinoline compounds, new derivatives of this compound could be screened against a panel of bacterial and viral protein targets to discover novel anti-infective agents. nih.gov

Optimization Strategies Based on Comprehensive Structure-Activity Relationship and Mechanistic Insights

Systematic modification of the this compound structure is crucial for optimizing its therapeutic properties. A comprehensive understanding of the structure-activity relationship (SAR) will guide these efforts.

Key SAR Insights from 8-Aminoquinoline Analogs:

Quinoline Ring Substitution: The position and nature of substituents on the quinoline nucleus are critical. While a 6-methoxy group is known to enhance the antimalarial activity of primaquine, substitutions at other positions, such as the 7-position (ethoxy in this case), can dramatically alter the activity profile. who.int Generally, introducing groups at the 7-position has been reported to lead to a loss of antimalarial activity in some contexts, highlighting the need for careful evaluation of this compound analogs. who.int

The 8-Amino Side Chain: The nature of the alkylamino side chain at the 8-position significantly influences efficacy and pharmacokinetics. Variations in the length and branching of this chain can impact the molecule's interaction with its target and its metabolic stability.

Metabolic Activation: It is widely speculated that 8-aminoquinolines may act as prodrugs, requiring metabolic transformation to become active. nih.govpolicycommons.net Understanding the metabolic pathways of this compound derivatives will be essential for interpreting SAR data and designing compounds with optimal in vivo activity.

The following table summarizes hypothetical SAR principles for the optimization of this compound analogs, extrapolated from studies on related compounds.

Structural Position Modification Potential Impact on Activity
C2, C4, C5-Positions Introduction of small alkyl, alkoxy, or halogen groupsMay modulate electronic properties and steric interactions, potentially improving target binding and selectivity. asm.orgwho.int
C7-Position Variation of the alkoxy group (e.g., methoxy (B1213986), propoxy)Could influence lipophilicity and metabolic stability.
N8-Position Alteration of the alkylamino side chain (length, branching, cyclization)Can significantly affect potency, target specificity, and pharmacokinetic properties.
N8-Position Acylation or conversion to amide/sulfonamideMay create derivatives for use as chemical probes or modulate biological activity and solubility. patsnap.com

Development of Chemical Probes and Research Tools Utilizing this compound Derivatives

Derivatives of this compound can be valuable as chemical probes to investigate biological processes and validate new drug targets.

Fluorescent Probes: The quinoline ring system is inherently fluorescent. By modifying the 8-amino group with specific functionalities, it is possible to synthesize fluorescent molecular probes. patsnap.com These probes can be designed to detect metal ions (like Zn²⁺) in biological systems, offering high sensitivity and selectivity for applications in cellular imaging. patsnap.com The synthesis of N-acyl-8-aminoquinoline derivatives is one route to such probes. patsnap.com

Affinity-Based Probes: By attaching a reactive group or a photoreactive moiety, this compound derivatives can be converted into affinity-based probes. These tools can be used to covalently label their protein targets, enabling target identification and validation studies.

Chromogenic Reagents: Certain 8-aminoquinoline derivatives, when diazotized and coupled, can form compounds that act as excellent chromogenic and fluorescent reagents for the sensitive detection of metal ions, such as Cu(II). patsnap.com

Preclinical Development Prospects in Specific Disease Models

The diverse biological activities associated with the quinoline scaffold suggest that this compound analogs have promising preclinical development prospects across several disease areas. nih.gov

Infectious Diseases: The primary historical application of 8-aminoquinolines is in treating malaria, particularly the liver stages of Plasmodium vivax and Plasmodium ovale. patsnap.com Novel analogs of this compound would be prime candidates for in vitro and in vivo evaluation against various Plasmodium species, including drug-resistant strains. mdpi.comresearchgate.net Their potential could also extend to other parasitic, bacterial, and fungal infections.

Cancer Research: The antiproliferative activity of quinoline derivatives makes cancer a key area for preclinical investigation. Analogs of this compound could be tested in various cancer cell lines and subsequently in rodent models of cancer (e.g., xenograft models). mdpi.com The focus would be on evaluating their efficacy, target engagement, and potential for combination therapy.

Neurodegenerative Diseases: Preclinical models for diseases like Alzheimer's could be used to evaluate derivatives designed as metal chelators or antioxidants. nih.gov Studies would focus on assessing their ability to cross the blood-brain barrier and modulate disease-related pathologies.

The table below outlines the potential preclinical applications and relevant models for this compound derivatives.

Disease Area Therapeutic Rationale Potential Preclinical Models
Infectious Diseases (Malaria) Inhibition of parasite growth (liver and blood stages), potentially overcoming drug resistance. mdpi.comIn vitro assays against P. falciparum strains; in vivo rodent malaria models (P. berghei, P. yoelii). mdpi.com
Cancer Inhibition of key signaling pathways (e.g., kinases), induction of apoptosis. nih.govIn vitro cytotoxicity assays against a panel of human cancer cell lines; in vivo xenograft mouse models.
Neurodegenerative Diseases Modulation of metal homeostasis, reduction of oxidative stress. nih.govCellular models of neurotoxicity; transgenic mouse models of Alzheimer's or Parkinson's disease.
Inflammatory Diseases Analgesic and anti-inflammatory activities. researchgate.netIn vivo rodent models of inflammation and pain (e.g., carrageenan-induced paw edema). researchgate.net

Q & A

Q. What are the recommended laboratory-scale synthesis protocols for 8-Amino-7-ethoxyquinoline?

A multi-step approach is commonly employed:

  • Step 1 : Ethoxylation of 8-hydroxyquinoline derivatives using ethoxy-group donors (e.g., ethyl bromide) under alkaline conditions (pH 9–11) at 60–80°C.
  • Step 2 : Amination via nucleophilic substitution or catalytic hydrogenation, depending on the precursor. For example, Pd/C-catalyzed hydrogenation at 50–100 psi H₂ and 80°C yields the amine product.
  • Purification : Recrystallization in ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity validation requires HPLC (≥98% purity) and NMR spectroscopy for structural confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for ethoxy (–OCH₂CH₃) and amino (–NH₂) groups. For example, the ethoxy proton triplet typically appears at δ 1.2–1.4 ppm, while aromatic protons resonate at δ 6.8–8.5 ppm.
  • IR Spectroscopy : Confirm the presence of N–H stretches (3300–3500 cm⁻¹) and C–O–C ether linkages (1050–1150 cm⁻¹).
  • Mass Spectrometry (MS) : Validate molecular weight (217.27 g/mol) via ESI-MS or GC-MS.
  • UV-Vis : Monitor π→π* transitions (λmax ~250–300 nm) for purity assessment .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH°) of this compound?

Discrepancies often arise from:

  • Purity differences : Use HPLC with UV detection (≥98% purity threshold) and Karl Fischer titration for moisture content verification.
  • Solvent effects : Compare data in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
  • Methodological variability : Cross-reference calorimetry (e.g., DSC) with computational models (DFT). For example, NIST-reported ΔfH°solid for analogous compounds (e.g., 8-hydroxyquinoline: –285.4 kJ/mol) can guide validation .

Q. What experimental design strategies optimize catalytic amination yields in this compound derivatives?

  • Catalyst screening : Test transition metals (Pd, Ni) and ligands (e.g., PPh₃) under varying temperatures (50–120°C) and pressures (1–10 bar H₂).
  • Design of Experiments (DOE) : Use response surface methodology (RSM) to model interactions between catalyst loading, solvent polarity, and reaction time.
  • Kinetic monitoring : Employ in situ FTIR or GC-MS to track intermediate formation and optimize reaction termination points .

Q. How can researchers mitigate biases in interpreting bioactivity data for this compound complexes?

  • Blinded analysis : Assign independent teams for data collection and interpretation.
  • Negative controls : Include non-quinoline analogs to isolate compound-specific effects.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and report confidence intervals (95% CI).
  • Reprodubility checks : Replicate experiments across ≥3 independent trials .

Data Presentation and Analysis

Q. What are best practices for presenting spectroscopic and chromatographic data in publications?

  • NMR/IR spectra : Annotate key peaks and include purity metrics (e.g., integration ratios).
  • Chromatograms : Label retention times, baseline resolution (R ≥ 1.5), and column specifications.
  • Tables : Format thermodynamic data as follows:
PropertyValue (this compound)Reference Compound (8-Hydroxyquinoline)Method
ΔfH°solid (kJ/mol)–292.1 ± 2.3–285.4 ± 1.8Calorimetry
Melting Point (°C)145–14870–72DSC
  • Figures : Use SI units and scientific notation (e.g., 2.3 × 10⁻⁴ mM) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (0.1 mm thickness), chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethyl acetate).
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance and reproducibility in studies involving this compound?

  • Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare with DOI links.
  • Ethical review : Disclose potential conflicts of interest (e.g., funding sources) and obtain IRB approval for biological studies.
  • Reagent validation : Source compounds from accredited suppliers (e.g., USP-grade) and include batch-specific Certificates of Analysis (CoA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.